DIHYDROCONDYLOCARPINE
Overview
Description
DIHYDROCONDYLOCARPINE is an indole alkaloid that belongs to the class of monoterpenoid indole alkaloids. It is primarily isolated from the plant species Kopsia arborea, which is native to Yunnan Province in southwestern China . This compound and its derivatives have been studied for their potential biological activities, including cytotoxic, anti-inflammatory, and analgesic properties .
Mechanism of Action
Target of Action
Tubotaiwine, an alkaloid, has been found to have affinity for adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
Tubotaiwine interacts with its targets, the adenosine receptors, in a way that it regulates systolic, diastolic, and mean arterial blood pressure . It also promotes vascular responsiveness to Phe, ACh, and SNP and reverses Cd mediated decrease in eNOS and increase in iNOS expression .
Biochemical Pathways
Tubotaiwine affects the biochemical pathways related to blood pressure regulation and vascular remodeling. It reduces arterial stiffness, inhibits oxidative stress, and increases vascular remodeling . It also influences the nitric oxide synthase (NOS) pathway by reversing the Cd mediated decrease in endothelial NOS (eNOS) and increase in inducible NOS (iNOS) expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tubotaiwine. For instance, studies on other alkaloids suggest that factors such as light intensity, water availability, and nutrient supply can affect the production and concentration of alkaloids in plants . .
Biochemical Analysis
Biochemical Properties
Tubotaiwine interacts with various biomolecules in the body. It has been observed to regulate systolic, diastolic, and mean arterial blood pressure in Cd-exposed rats . It also promotes vascular responsiveness to phenylephrine (Phe), acetylcholine (ACh), and sodium nitroprusside (SNP), and reverses Cd-mediated decrease in endothelial nitric oxide synthase (eNOS) and increase in inducible nitric oxide synthase (iNOS) expression .
Cellular Effects
Tubotaiwine has significant effects on various types of cells and cellular processes. It reduces the number of smooth muscle cells, decreases collagen content, and promotes the content of elastin in aortic artery walls . It also suppresses Cd-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9 in rat aortic artery tissues .
Molecular Mechanism
At the molecular level, Tubotaiwine exerts its effects through various mechanisms. It inhibits oxidative stress and increases vascular remodeling . It also effectively reverses the increase in superoxide anion (O2–), urinary nitrate/nitrite, malondialdehyde (MDA), carbonyl level, and the decrease in glutathione (GSH) production in rat blood and thoracic aorta tissues caused by Cd exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tubotaiwine change over time. It has been observed to reduce Cd-induced increase in blood, liver, heart, and kidney tissue Cd content in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of Tubotaiwine vary with different dosages in animal models. It has been found to suppress Cd-induced hypertension in rats by reducing arterial stiffness, inhibiting oxidative stress, and increasing vascular remodeling .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of tubotaiwine involves multiple steps starting from tryptamine. One reported method includes eleven stages, utilizing an intermediate involved in the synthesis of geissoschizoline . The synthetic route typically involves the formation of the indole core, followed by the construction of the monoterpenoid framework.
Industrial Production Methods
Most studies focus on laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
DIHYDROCONDYLOCARPINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxide derivatives, such as 19,20-epoxytubotaiwine.
Reduction: Reduction reactions can modify the functional groups present in tubotaiwine, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the tubotaiwine molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of tubotaiwine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux and chromatography .
Major Products Formed
Major products formed from the reactions of tubotaiwine include various epoxide derivatives and substituted indole alkaloids. These products are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
DIHYDROCONDYLOCARPINE is structurally similar to other indole alkaloids, such as:
- 19®-methoxytubotaiwine
- 19(S)-methoxytubotaiwine
- (E)-condylocarpine
- (E)-condylocarpine N-oxide
Uniqueness
What sets tubotaiwine apart from these similar compounds is its unique epoxide functionality at C-19 and C-20, which contributes to its distinct biological activities . Additionally, tubotaiwine’s specific interactions with adenosine receptors and its selective activity against certain biological targets further highlight its uniqueness .
Conclusion
This compound is a fascinating indole alkaloid with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and potential applications in various fields make it a compound of significant interest for scientific research. Continued studies on tubotaiwine and its derivatives will likely uncover new insights into its mechanisms of action and potential therapeutic uses.
Properties
IUPAC Name |
methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKWLFUMAABBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986139 | |
Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-69-9 | |
Record name | Tubotaiwine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tubotaiwine?
A1: Tubotaiwine has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
Q2: How was tubotaiwine's structure confirmed?
A2: The structure of tubotaiwine was elucidated and confirmed using various spectroscopic techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, UV spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). []
Q3: Have there been any total syntheses of tubotaiwine?
A3: Yes, several total syntheses of tubotaiwine have been reported. One approach utilized tryptamine as a starting material and involved eleven steps. [] Another strategy began with the tetracyclic intermediate and relied on the construction of the C(7)-quaternary center and the introduction of the C(16)-methoxycarbonyl substituent. [, ] The first enantioselective total syntheses of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were accomplished using (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one as a key intermediate. []
Q4: What is the stereochemistry of the natural product tubotaiwine?
A4: The relative configuration at the C(20) ethyl side chain junction in tubotaiwine has been confirmed as S through two-dimensional, high-field NMR methods. [, ]
Q5: What are the natural sources of tubotaiwine?
A5: Tubotaiwine has been isolated from various plant species, primarily those belonging to the Apocynaceae family. Some of the notable sources include:
- Conopharyngia johnstonii []
- Tabernaemontana divaricata [, ]
- Tabernaemontana pachysiphon [, ]
- Strempeliopsis strempelioides []
- Tabernaemontana elegans [, , ]
- Rauwolfia serpentina x Rhazya stricta (somatic hybrid cell culture) []
- Pleiocarpa bicarpellata []
- Alstonia angustiloba []
- Stemmadenia tomentosa []
- Aspidosperma spruceanum [, ]
- Rhazya stricta []
- Kopsia hainanensis []
- Haplophyton crooksii []
- Strychnos angolensis []
- Aspidosperma macrocarpon []
- Aspidosperma pyrifolium []
- Alstonia scholaris []
- Vallesia glabra []
Q6: Are there alternative methods to extract tubotaiwine besides traditional methods from plants?
A6: Yes, cell suspension cultures have been explored as a potential alternative source of tubotaiwine. For instance, a suspension culture of Tabernaemontana divaricata was found to produce significant amounts of tubotaiwine. [] Similarly, callus cultures of Tabernaemontana elegans were also reported to synthesize tubotaiwine. []
Q7: What are the reported biological activities of tubotaiwine?
A7: Tubotaiwine has demonstrated various biological activities, including:
- Antiplasmodial activity: Notably, tubotaiwine exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. []
- Antibacterial activity: Tubotaiwine has shown inhibitory activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []
- Cytotoxicity: It has demonstrated cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) cells. []
- Antiparasitic activity: Studies have shown tubotaiwine's potential against parasites like Trypanosoma cruzi and Leishmania infantum. []
- Acetylcholinesterase inhibition: Tubotaiwine has been reported to inhibit acetylcholinesterase activity in vitro. []
- Potential in hypertension: Research suggests tubotaiwine may offer protective effects against cadmium-induced hypertension in rats by potentially reducing arterial stiffness and vascular remodeling. []
Q8: Has tubotaiwine been investigated for its antileishmanial activity?
A8: Yes, in silico studies have investigated the potential of tubotaiwine as an antileishmanial agent. Molecular docking simulations suggested that tubotaiwine interacts competitively with key Leishmania targets, such as PTR1. These results highlight tubotaiwine's potential for further investigation as a lead compound for antileishmanial drug development. []
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